1-Azabicyclo[3.2.1]octan-4-one
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Overview
Description
1-Azabicyclo[3.2.1]octan-4-one (ABIO) is a bicyclic organic compound of the azabicyclo class. It is a colorless liquid at room temperature and has a boiling point of 131.5 °C and a melting point of -31.5 °C. ABIO is a versatile compound that is used in a variety of applications, including in the synthesis of other compounds, as a reactant in chemical reactions, and in research and development of new drugs and chemicals.
Scientific Research Applications
Synthetic Intermediates: The compound serves as a crucial synthetic intermediate in the total synthesis of various target molecules. Researchers have employed it to construct complex frameworks, making it an essential building block .
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold, closely related to 1-Azabicyclo[3.2.1]octan-4-one, forms the core structure of tropane alkaloids. These alkaloids exhibit diverse biological activities. Notable points include:
Synthetic Challenges: Researchers have focused on developing stereoselective methods to construct this scaffold. Its successful synthesis enables access to tropane alkaloids, which are valuable in medicinal chemistry .
Antifungal Activity
While not extensively studied, derivatives of 1-Azabicyclo[3.2.1]octan-4-one have shown promise as antifungal agents. For instance, analogues of itraconazole (a standard antifungal drug) have been investigated .
Mechanism of Action
Target of Action
The primary target of 1-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 1-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 1-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have various molecular and cellular effects .
properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-2-4-8-3-1-6(7)5-8/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKXEOFEHVUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC(=O)C1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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